molecular formula C41H66O13 B1631411 Scabioside C CAS No. 17233-22-6

Scabioside C

Cat. No. B1631411
CAS RN: 17233-22-6
M. Wt: 767 g/mol
InChI Key: KAYMPWXMHIUNGC-XFZWHKAKSA-N
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Description

Scabioside C is a main triterpenoid saponin for total secondary saponin (TSS). TSS, from A. raddeana, exhibits the potential anti-breast cancer effect .


Molecular Structure Analysis

The molecular formula of Scabioside C is C41H66O13 . For a more detailed analysis of its structure, you may need to refer to a specialized database or resource.


Physical And Chemical Properties Analysis

Scabioside C has a molecular weight of 766.97 . It’s a white crystal that’s soluble in methanol, acetonitrile, ethanol, and other solvents, but insoluble in petroleum ether . Its melting point is 242-244℃, and it has a predicted boiling point of 881.9±65.0 °C .

Scientific Research Applications

Anti-Cancer Potential

Scabioside C has been identified as the main triterpenoid saponin in total secondary saponins (TSS) derived from Anemone raddeana . Research suggests that it may have potential anti-breast cancer effects . This compound could be a promising candidate for further studies aimed at developing new anti-cancer therapies, particularly targeting breast cancer.

Pharmacokinetics

Understanding the pharmacokinetics of Scabioside C is crucial for its application in medicine. The compound’s solubility, stability, and bioavailability need to be studied in detail to determine the most effective and safe dosages for therapeutic use .

Molecular Biology Research

Scabioside C can be used in molecular biology research to study its interaction with various cellular pathways. Its effects on the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, could provide insights into the mechanism of action of potential drugs .

Stem Cell Activation

Compounds that affect cellular metabolic pathways and activate stem cells can contribute to tissue regeneration and repair. Scabioside C’s potential to influence these pathways could be explored for applications in regenerative medicine .

Natural Product Synthesis

As a natural compound, Scabioside C can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Its complex structure provides a rich framework for chemical modifications and derivatization .

Mechanism of Action

Target of Action

Scabioside C is a triterpenoid saponin It’s known that scabioside c is cleaved by acids to form l-arabinose, d-glucose, and hederagenin . The carbohydrate chain is attached to the hydroxyl of the hederagenin , which could suggest that these molecules might be the primary targets of Scabioside C.

Mode of Action

The interaction of Scabioside C with its targets involves the cleavage of Scabioside C by acids to form L-arabinose, D-glucose, and hederagenin . The carbohydrate chain of Scabioside C is attached to the hydroxyl of the hederagenin . This interaction could lead to changes in the biochemical pathways involving these molecules.

Biochemical Pathways

Given that scabioside c is cleaved into l-arabinose, d-glucose, and hederagenin , it can be inferred that Scabioside C may influence the metabolic pathways involving these molecules. These pathways could include those related to carbohydrate metabolism and triterpenoid biosynthesis.

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

Scabioside c is known to be a main triterpenoid saponin for total secondary saponin (tss), which exhibits the potential anti-breast cancer effect . This suggests that Scabioside C may have a role in modulating cellular processes related to cancer.

Action Environment

It is generally important to prevent further spillage or leakage of the compound into the environment . The compound should be kept in suitable and closed containers for disposal .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMPWXMHIUNGC-XFZWHKAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scabioside C

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